molecular formula C19H21NO5 B2886181 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide CAS No. 1105229-18-2

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide

Cat. No. B2886181
CAS RN: 1105229-18-2
M. Wt: 343.379
InChI Key: GDAOJYRTOJECIG-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide” is a complex organic molecule. It contains a benzodioxole group (benzo[d][1,3]dioxol-5-yloxy), which is a type of aromatic ether, and an acetamide group (N-(2-(3,5-dimethylphenoxy)ethyl)acetamide), which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and acetamide groups would likely contribute significantly to the compound’s overall structure and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzodioxole group might participate in electrophilic aromatic substitution reactions, while the acetamide group might undergo nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and acetamide groups might affect its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Biological Activities

  • A group of related acetamides has been synthesized and investigated for their anticonvulsant activity. One such compound showed significant effectiveness in mouse models, suggesting potential applications in epilepsy treatment (Pękala et al., 2011).
  • Research on the chemistry and synthetic utility of α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals highlights the importance of these groups in synthetic organic chemistry, providing insight into protecting group strategies and selective acylation (Hanessian & Moralioglu, 1972).

Physicochemical Properties and Applications

  • The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic compounds demonstrates the compound's utility in synthesizing materials with potential electronic and optical applications (Lazareva et al., 2017).
  • Studies on cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton indicate the relevance of such compounds in developing novel pharmaceuticals or agrochemicals due to their unique structural and functional properties (Hartenstein & Sicker, 1993).

Antioxidant Activities

  • The antioxidant activity of new coumarin derivatives showcases the potential of structurally related compounds in mitigating oxidative stress, highlighting their therapeutic prospects in diseases associated with oxidative damage (Kadhum et al., 2011).

Polymorphism and Crystal Shape Effects

  • Research on the effects of solvents on polymorphism and shape of mefenamic acid crystals underscores the significance of such studies in drug formulation and development, affecting the bioavailability and therapeutic effectiveness of pharmaceutical compounds (Mudalip et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it’s a drug candidate, future studies might focus on optimizing its synthesis, evaluating its pharmacological effects, and assessing its safety and efficacy in clinical trials .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-7-14(2)9-16(8-13)22-6-5-20-19(21)11-23-15-3-4-17-18(10-15)25-12-24-17/h3-4,7-10H,5-6,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOJYRTOJECIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide

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